molecular formula C9H8BrNO2 B13156772 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid

Cat. No.: B13156772
M. Wt: 242.07 g/mol
InChI Key: PBXJVFUYTRRQNP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the bromination of indole derivatives followed by carboxylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting product is then brominated using bromine or a brominating agent under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is unique due to its specific bromination and carboxylation pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h3-4,11H,1-2H2,(H,12,13)

InChI Key

PBXJVFUYTRRQNP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)C(=O)O

Origin of Product

United States

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